molecular formula C4H6N2O2S B1368182 Thiazolidine, 2-(nitromethylene)- CAS No. 66357-40-2

Thiazolidine, 2-(nitromethylene)-

Cat. No.: B1368182
CAS No.: 66357-40-2
M. Wt: 146.17 g/mol
InChI Key: IDEZECZCLMOIJN-ONEGZZNKSA-N
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Description

Thiazolidine, 2-(nitromethylene)- is a useful research compound. Its molecular formula is C4H6N2O2S and its molecular weight is 146.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazolidine, 2-(nitromethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazolidine, 2-(nitromethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2E)-2-(nitromethylidene)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEZECZCLMOIJN-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C[N+](=O)[O-])N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS/C(=C/[N+](=O)[O-])/N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216581
Record name Thiazolidine, 2-(nitromethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66357-40-2
Record name Thiazolidine, 2-(nitromethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolidine, 2-(nitromethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the main synthetic applications of 2-(Nitromethylene)thiazolidine?

A1: 2-(Nitromethylene)thiazolidine serves as a valuable precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in synthesizing thiazoloquinoline derivatives and thiazolopyridine carboxamide derivatives . These heterocyclic compounds hold significant interest due to their potential biological activities and applications in medicinal chemistry.

Q2: Can you elaborate on the mechanism of these synthetic reactions involving 2-(Nitromethylene)thiazolidine?

A2: The synthesis of thiazoloquinoline derivatives, for example, involves a multi-step process. 2-(Nitromethylene)thiazolidine initially undergoes a Michael reaction with an aromatic aldehyde. This is followed by imine-enamine tautomerization and subsequent cyclization with dimedone, ultimately yielding the desired thiazoloquinoline derivative . This reaction sequence highlights the compound's versatility in constructing complex heterocycles.

Q3: Are there any interesting reactivity patterns observed with 2-(Nitromethylene)thiazolidine?

A3: Yes, research indicates that (Z)-3-benzyl-2-(nitromethylene)thiazolidine, a derivative of the compound, undergoes an unexpected ring enlargement when treated with sodium hydroxide . This transformation also involves an oxidative-reductive process affecting the nitromethylene group. The proposed mechanism for this ring enlargement was investigated using mass spectrometry with isotope-labeled compounds, showcasing the power of such techniques in elucidating complex reaction pathways .

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